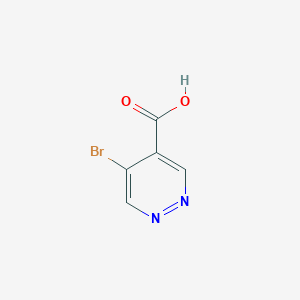

5-Bromopyridazine-4-carboxylic acid

Description

Significance of Pyridazine (B1198779) and Related Heterocyclic Scaffolds in Advanced Organic Synthesis

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a valuable building block in the synthesis of complex organic molecules. Its unique physicochemical properties, such as weak basicity and a high dipole moment, make it an attractive component in drug design. nih.gov The presence of the nitrogen atoms allows for robust hydrogen-bonding interactions, which are crucial for molecular recognition and drug-target binding. nih.gov Pyridazine scaffolds are found in a variety of biologically active compounds, including those with anticancer, analgesic, antimicrobial, and antihypertensive properties. acs.org This has led to their designation as "privileged scaffolds" in medicinal chemistry, signifying their recurring presence in successful drug candidates. nih.govrsc.org The versatility of the pyridazine core allows it to function as either a central framework or a reactive "warhead" in therapeutic agents. nih.gov

Overview of Halogen-Substitution in Heterocyclic Chemistry and its Synthetic Utility

The introduction of halogen atoms into heterocyclic rings is a powerful strategy for modulating the chemical and physical properties of a molecule. nih.gov Halogenation can influence a compound's reactivity, lipophilicity, and metabolic stability. nih.gov In the context of synthesis, halogen substituents serve as versatile handles for further chemical transformations. They can be readily displaced by nucleophiles or participate in cross-coupling reactions, enabling the construction of more complex molecular architectures. exlibrisgroup.comst-andrews.ac.uk The strategic placement of a halogen atom can direct the regioselectivity of subsequent reactions, providing a level of control that is essential in multi-step syntheses. msu.edu For instance, the presence of a halogen can activate or deactivate specific positions on the heterocyclic ring towards electrophilic or nucleophilic attack. st-andrews.ac.uk

Research Context of 5-Bromopyridazine-4-carboxylic Acid and its Analogues

This compound belongs to a class of compounds that combines the key features of a pyridazine core, a carboxylic acid functional group, and a halogen substituent. This unique combination makes it a valuable intermediate in the synthesis of a variety of target molecules. The carboxylic acid group provides a site for amide bond formation and other derivatizations, while the bromo substituent offers a handle for cross-coupling reactions. Research into analogues of this compound, such as other halogenated or substituted pyridazine carboxylic acids, aims to explore the structure-activity relationships of these compounds and to develop novel molecules with desired properties. researchgate.netachemblock.commdpi.com For example, the synthesis of various substituted quinoline-4-carboxylic acids has been a focus of research for developing new therapeutic agents. nih.govresearchgate.net The study of such analogues provides insights into how modifications to the core structure affect biological activity and chemical reactivity.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₅H₃BrN₂O₂ |

| Molecular Weight | 202.99 g/mol |

| Appearance | Solid |

| CAS Number | 66472-38-0 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDDEMGFGOKDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization of the 5 Bromopyridazine 4 Carboxylic Acid Scaffold

Synthesis of Novel Pyridazine-Based Derivatives and Analogues

The functional groups of 5-bromopyridazine-4-carboxylic acid—the carboxylic acid and the bromo-substituted ring—serve as primary handles for synthetic modification. A common initial step involves the activation of the carboxylic acid group. For instance, its conversion to a more reactive acid chloride, often achieved using reagents like oxalyl dichloride or thionyl chloride, opens the door to a wide array of derivatives. ambeed.com This acyl chloride intermediate can readily react with various nucleophiles, such as amines and alcohols, to produce a diverse range of amides and esters, respectively.

A key transformation of the pyridazine (B1198779) core is the synthesis of analogues where the bromine atom is replaced by other functional groups. A notable example is the preparation of 5-aminopyridazine-4-carboxylic acid. This useful intermediate can be synthesized from pyridazine-4,5-dicarboxylic acid through a Hofmann rearrangement of the corresponding 5-carbamylpyridazine-4-carboxylic acid intermediate. researchgate.net The resulting amino group provides a new vector for further functionalization, distinct from the chemistry of the bromo-substituent.

Modern synthetic strategies, such as multi-component reactions, offer efficient pathways to highly substituted pyridazine derivatives. nih.gov These methods allow for the assembly of complex molecules in a single step from several starting materials, providing rapid access to novel analogues that would be difficult to prepare through traditional linear syntheses. Similarly, cycloaddition reactions represent a powerful tool for constructing varied heterocyclic systems attached to the pyridazine core. nih.gov

Formation of Condensed Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold facilitates the synthesis of fused, polycyclic heterocyclic systems. These condensed structures are of great interest as they often exhibit unique biological properties and rigid conformations suitable for receptor binding.

A prime example is the cyclization of derivatives like 5-aminopyridazine-4-carboxylic acid. researchgate.net When this amino acid is treated with benzoyl chloride in pyridine (B92270), it undergoes an intramolecular condensation reaction to form 2-phenylpyridazino[4,5-d]-1,3-oxazin-4-one, which represents a novel heterocyclic ring system. researchgate.net This transformation highlights how the adjacent amino and carboxylic acid groups can be used as synthons to build larger, more complex molecular architectures. The formation of such fused rings is a key strategy in expanding the chemical space accessible from the initial pyridazine scaffold.

Below is a table detailing the formation of a condensed heterocyclic system from a functionalized pyridazine derivative.

| Starting Material | Reagent/Conditions | Condensed Heterocyclic Product | Reference |

| 5-Aminopyridazine-4-carboxylic acid | Benzoyl chloride, Pyridine | 2-Phenylpyridazino[4,5-d]-1,3-oxazin-4-one | researchgate.net |

Development of Diversified Compound Libraries

The development of diversified compound libraries is a cornerstone of modern drug discovery, aiming to maximize the exploration of chemical space to increase the probability of identifying bioactive "hits". lifechemicals.com The this compound scaffold is an excellent starting point for library synthesis due to its multiple, orthogonally reactive functional groups.

High-throughput screening campaigns benefit significantly from libraries with high structural diversity, which can lead to the identification of multiple promising scaffolds for further development. lifechemicals.com A library based on the this compound core can be generated by systematically varying the substituents at its key positions. For example, by first converting the carboxylic acid to its acyl chloride, a library of amides can be synthesized by reacting it with a collection of diverse primary and secondary amines. Simultaneously or subsequently, the bromine atom can be functionalized, for example, via palladium-catalyzed cross-coupling reactions, with a different set of building blocks.

This combinatorial approach allows for the rapid generation of a large number of distinct molecules from a common core, each with unique properties. The table below illustrates a hypothetical diversification strategy for an amide library derived from the scaffold.

| Scaffold | R¹ Group (from Amine) | R² Group (at Bromo-position) | Resulting Library Member |

| 5-Bromopyridazine-4-carboxamide | Benzyl | Phenyl | N-Benzyl-5-phenylpyridazine-4-carboxamide |

| 5-Bromopyridazine-4-carboxamide | Cyclohexyl | Pyridin-3-yl | N-Cyclohexyl-5-(pyridin-3-yl)pyridazine-4-carboxamide |

| 5-Bromopyridazine-4-carboxamide | 4-Fluorophenyl | Thiophen-2-yl | N-(4-Fluorophenyl)-5-(thiophen-2-yl)pyridazine-4-carboxamide |

Strategies for Rational Modification of Molecular Backbones and Substituents

Rational modification involves making targeted changes to a molecule's structure to improve its properties, often guided by structure-activity relationship (SAR) data. nih.gov The this compound scaffold offers several strategic points for such modifications.

Modification of the Carboxylic Acid: The carboxylic acid group is a key site for modification. It can be converted into esters, amides, or other bioisosteres to alter the molecule's polarity, solubility, and hydrogen bonding capacity. These changes can profoundly impact how the molecule interacts with biological targets.

Functionalization via the Bromine Atom: The bromine atom is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the installation of various aryl, heteroaryl, alkyl, and amino groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize target engagement.

Backbone Modification: More advanced strategies involve altering the pyridazine ring itself. This could include introducing additional substituents onto the ring's carbon atoms or exploring the synthesis of regioisomers to probe the importance of the substituent arrangement. Three-component reactions can be employed to build entirely new, highly substituted heterocyclic cores in a controlled manner, providing a route to novel molecular backbones. nih.gov

The goal of these rational modifications is to enhance desired characteristics, such as potency or metabolic stability, while minimizing off-target effects. The inherent reactivity of the this compound scaffold makes it an adaptable platform for these sophisticated molecular engineering efforts.

Computational and Theoretical Investigations of 5 Bromopyridazine 4 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules. These methods are used to understand a molecule's behavior at the atomic level.

Geometry Optimization and Energetics

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), researchers can calculate the equilibrium geometry of 5-Bromopyridazine-4-carboxylic acid. This process yields key data on bond lengths, bond angles, and dihedral angles. The resulting energetic information helps determine the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemscene.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemscene.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, FMO analysis would reveal its tendency to participate in chemical reactions. chemscene.com

Interactive Data Table: Illustrative Frontier Molecular Orbital Data Note: The following data is illustrative for a hypothetical pyridazine (B1198779) derivative, as specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It uses a color spectrum to show different electrostatic potential values, where red typically indicates electron-rich regions (negative potential) that are prone to electrophilic attack, and blue indicates electron-poor regions (positive potential) that are susceptible to nucleophilic attack. An MEP map of this compound would clearly identify the electron-rich nitrogen atoms and the carboxylic acid group as potential sites for interaction.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is key to understanding how molecules organize themselves in the solid state, which influences properties like solubility and crystal structure.

Hydrogen Bonding Networks

Hydrogen bonds are strong, directional intermolecular forces that play a critical role in forming supramolecular structures. In this compound, the carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The nitrogen atoms in the pyridazine ring can also act as hydrogen bond acceptors. These interactions can lead to the formation of complex and stable three-dimensional networks, such as dimers, chains, or layered structures, significantly impacting the material's physical properties. Analysis of these networks is typically performed using X-ray crystallography data.

π-π Stacking Interactions

π-π stacking interactions are crucial non-covalent forces that influence the supramolecular assembly and crystal packing of aromatic and heteroaromatic compounds. In the context of this compound and its derivatives, computational studies, often employing methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), are used to elucidate the nature and strength of these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the surface, researchers can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces.

Spectroscopic Property Simulations and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the observed spectra.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical calculations, typically using DFT methods like B3LYP, are widely employed to simulate the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of organic molecules. researchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimental bands to specific vibrational modes of the molecule. nih.govesisresearch.org

For carboxylic acid derivatives, the calculated spectra can accurately predict the characteristic vibrational modes, such as the O–H stretching of the carboxylic acid group, which often appears as a broad band in the experimental FT-IR spectrum. researchgate.net The C=O carbonyl stretching vibration is another key feature. jyoungpharm.org Potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. nih.gov The agreement between the calculated and experimental spectra is generally good, although scaling factors are sometimes applied to the calculated frequencies to better match the experimental data. researchgate.net These simulations are crucial for confirming the molecular structure and understanding the vibrational dynamics of the compound. esisresearch.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. imist.macomp-gag.orgresearchgate.net This method, often used in conjunction with DFT (e.g., B3LYP functional), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. researchgate.netnih.gov

The process involves first optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic magnetic shielding constants. researchgate.net These theoretical values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). comp-gag.org Comparisons between the calculated and experimental chemical shifts can help in the assignment of NMR signals and provide confidence in the determined molecular structure. imist.maresearchgate.net The choice of basis set can influence the accuracy of the calculations, with larger basis sets like 6-311G(d,p) often providing better results. imist.maresearchgate.net Linear regression analysis between the experimental and theoretical data typically shows high correlation coefficients, confirming the validity of the computational approach. researchgate.net

Tautomerization and Regioisomeric Stability Studies

Computational chemistry provides a powerful means to investigate the relative stabilities of tautomers and regioisomers, which can be challenging to determine experimentally. By calculating the total energies of the different possible forms of a molecule, researchers can predict the most stable isomer.

For molecules with multiple potential protonation sites or mobile hydrogen atoms, such as those containing carboxylic acid and pyridazine moieties, several tautomeric forms can exist. DFT calculations can be used to optimize the geometry of each tautomer and calculate its electronic energy. The inclusion of zero-point vibrational energy (ZPVE) corrections is important for obtaining accurate relative energies. The tautomer with the lowest total energy is predicted to be the most stable. These studies are crucial for understanding the reactivity and biological activity of the compound, as different tautomers may exhibit distinct chemical properties.

Solvent Effects on Molecular Structure and Reactivity (e.g., Polarizable Continuum Model)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the effects of a solvent by representing it as a continuous dielectric medium.

By performing calculations with the PCM, researchers can investigate how the solvent affects the molecular geometry, electronic structure, and relative energies of different conformers or tautomers. For example, a solvent can influence the energy barrier for a chemical reaction or shift the equilibrium between different isomeric forms. comp-gag.org In the context of this compound, PCM calculations can provide insights into its solubility and how its structure and reactivity might change in different solvent environments, from nonpolar to polar. This is particularly important for understanding its behavior in biological systems, which are aqueous environments.

Advanced Applications and Research Directions

Utilization as a Versatile Building Block in Complex Chemical Syntheses

5-Bromopyridazine-4-carboxylic acid is recognized as a chemical building block, available commercially for use in organic synthesis. aablocks.com Its structure features a pyridazine (B1198779) ring substituted with both a bromine atom and a carboxylic acid group. These functional groups offer multiple reactive sites for a variety of chemical transformations. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, while the bromo-substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

Despite its potential, specific examples of its incorporation into the synthesis of complex molecules are not detailed in currently available research literature. Its utility is therefore inferred from its structural attributes and availability rather than from documented synthetic applications.

Coordination Chemistry: Ligand Design for Metal Complexes

The carboxylic acid and nitrogen atoms of the pyridazine ring in this compound present potential coordination sites for metal ions. This suggests the compound could act as a ligand in the synthesis of metal complexes. However, a review of the current scientific literature reveals no specific studies where this compound has been used as a ligand to design and synthesize metal complexes.

Innovation in Organic Synthetic Methodologies and Chemical Transformations

The development of efficient and regioselective synthetic routes to functionalized pyridazines is a cornerstone of modern organic chemistry. dntb.gov.ua While direct, high-yield syntheses of this compound are not extensively documented in readily available literature, its synthesis can be envisioned through established methodologies applied to analogous heterocyclic systems.

One plausible approach involves the modification of pyridazine-4,5-dicarboxylic acid. For instance, a Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid, which can be derived from pyridazine-4,5-dicarboxylic acid, has been shown to yield 5-aminopyridazine-4-carboxylic acid. researchgate.net A similar strategy, potentially involving a Sandmeyer-type reaction on an amino precursor, could be adapted to introduce the bromo substituent at the 5-position.

Furthermore, the synthesis of structurally related 5-halopyrimidine-4-carboxylic acid esters has been successfully achieved via a Minisci-type radical reaction. dntb.gov.ua This homolytic alkoxycarbonylation of a 5-halopyrimidine demonstrates a powerful method for introducing a carboxylic acid functionality onto a halogenated heterocyclic ring. Adapting such radical chemistry to a 3-bromopyridazine (B1282269) starting material could present a novel and efficient pathway to this compound.

The chemical reactivity of this compound is dictated by the interplay of its key functional groups: the electron-withdrawing carboxylic acid, the bromine atom, and the pyridazine ring itself. The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. These transformations would generate a diverse library of derivatives for further investigation.

The carboxylic acid group, in turn, can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These modifications are crucial for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, which are key determinants of its potential biological activity. nih.gov

| Potential Synthetic Starting Material | Key Transformation | Target Intermediate/Product | Relevant Analogy |

| Pyridazine-4,5-dicarboxylic acid | Hofmann Rearrangement followed by Sandmeyer-type reaction | This compound | Synthesis of 5-aminopyridazine-4-carboxylic acid researchgate.net |

| 3-Bromopyridazine | Minisci-type radical alkoxycarbonylation | This compound | Synthesis of ethyl 5-bromopyrimidine-4-carboxylate dntb.gov.ua |

| This compound | Suzuki Coupling | 5-Arylpyridazine-4-carboxylic acid | General cross-coupling reactions on bromo-heterocycles |

| This compound | Amidation | 5-Bromopyridazine-4-carboxamide | Standard carboxylic acid derivatization |

Future Perspectives in Heterocyclic Chemistry Research and Scaffold Exploration

The future of heterocyclic chemistry is intrinsically linked to the discovery of novel bioactive compounds and functional materials. researchgate.net Pyridazine scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. researchgate.net The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring allows for specific interactions with biological targets, making it an attractive core for drug design. dntb.gov.ua

The exploration of this compound and its derivatives is poised to contribute significantly to this field. The ability to functionalize the molecule at both the bromine and carboxylic acid positions provides a powerful platform for generating molecular diversity and performing structure-activity relationship (SAR) studies. nih.gov

Future research will likely focus on several key areas:

Development of Novel Therapeutic Agents: By leveraging the synthetic versatility of the this compound scaffold, researchers can design and synthesize novel compounds for screening against a wide range of biological targets. The pyridazine core is a known pharmacophore in various enzyme inhibitors, and derivatives of this compound could lead to the discovery of potent and selective inhibitors for kinases, proteases, and other enzymes implicated in disease. nih.gov

Advancements in Catalysis: The nitrogen atoms of the pyridazine ring can act as ligands for metal catalysts. The synthesis of novel pyridazine-based ligands derived from this compound could lead to the development of more efficient and selective catalysts for a variety of organic transformations. researchgate.net

Materials Science Applications: The rigid, aromatic nature of the pyridazine ring, combined with the potential for extensive functionalization, makes these scaffolds interesting candidates for the development of novel organic materials. Applications could include organic light-emitting diodes (OLEDs), sensors, and functional polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromopyridazine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- The synthesis of brominated heterocyclic carboxylic acids often involves cyclocondensation, halogenation, or functional group interconversion. For example, pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of esters with hydrazines followed by hydrolysis . For brominated pyridazines, bromine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling. Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (to minimize decarboxylation), and catalyst selection (e.g., palladium for Suzuki couplings) . Purity can be optimized using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the bromine substitution pattern and carboxylic acid proton environment. For example, the carboxylic proton typically appears downfield (~12–14 ppm) in DMSO- .

- HPLC-MS : Reversed-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with ESI-MS verifies molecular weight ( ~217 for [M+H]) and detects impurities .

- FT-IR : Bands at ~1700 cm (C=O stretch) and ~2500–3000 cm (O-H stretch) confirm the carboxylic acid group .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Store under inert gas (argon) at –20°C in amber vials to minimize light- or oxygen-induced debromination. Stability tests in DMSO or methanol at room temperature over 48 hours (monitored via HPLC) can identify optimal storage conditions . Avoid aqueous solutions at neutral/basic pH to prevent hydrolysis of the carboxylic acid group.

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in brominated pyridazine derivatives during cross-coupling reactions?

- Bromine at the 5-position on pyridazine may exhibit reduced reactivity in Suzuki-Miyaura couplings compared to pyridine analogs due to electron-withdrawing effects from the adjacent carboxylic acid. Computational studies (DFT) can model charge distribution and identify favorable sites for palladium coordination. For example, steric hindrance from the carboxylic acid group may necessitate bulky ligands (e.g., SPhos) to enhance coupling efficiency .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Contradictions may arise from polymorphic forms or residual solvents. Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer) can confirm crystal structure. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions . Cross-validate spectral data with analogs like 5-bromo-4-pyrimidinecarboxylic acid (CAS 64224-60-8), which shares similar electronic environments .

Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

- Protect the carboxylic acid (e.g., as a methyl ester using SOCl/methanol) to direct bromine substitution or enable amide coupling. For C-H activation, employ directing groups (e.g., pyridines) or transition-metal catalysts (e.g., Ru or Ir) to achieve selective arylation at the 3-position . Computational docking studies (AutoDock Vina) can predict binding interactions to guide functionalization for target enzymes.

Q. How do solvent effects and pH influence the tautomeric equilibrium of this compound in aqueous solutions?

- The carboxylic acid group ( ~2.5) and pyridazine ring ( ~4.5 for N-protonation) create pH-dependent tautomerism. UV-Vis titration (200–400 nm) in buffered solutions (pH 1–7) can track tautomeric shifts. Polar aprotic solvents (e.g., DMSO) stabilize the zwitterionic form, while protic solvents (e.g., water) favor the neutral carboxylate .

Methodological Guidance

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate electrostatic potential maps. Compare HOMO-LUMO gaps with experimental UV-Vis data .

- Molecular Dynamics (MD) : GROMACS to simulate solvation effects and protonation states in biological environments.

Q. How can researchers design experiments to assess the compound’s reactivity with indoor surface materials (e.g., for environmental chemistry studies)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.